molecular formula C14H16Br2S2 B14235339 5-Bromo-5'-(6-bromohexyl)-2,2'-bithiophene CAS No. 219535-23-6

5-Bromo-5'-(6-bromohexyl)-2,2'-bithiophene

Cat. No.: B14235339
CAS No.: 219535-23-6
M. Wt: 408.2 g/mol
InChI Key: QMLNWXWPLGERBI-UHFFFAOYSA-N
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Description

5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of bromine atoms and a hexyl chain in this compound makes it particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by the introduction of a bromohexyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the hexyl chain using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, solvents like tetrahydrofuran (THF), and temperatures ranging from -78°C to room temperature.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like acetic acid, and temperatures around 0°C to room temperature.

    Reduction: Lithium aluminum hydride, solvents like diethyl ether, and temperatures around 0°C to room temperature.

Major Products

    Substitution: Various substituted bithiophenes depending on the reagent used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated bithiophenes or modified hexyl chains.

Scientific Research Applications

5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene involves its interaction with molecular targets through its bromine atoms and thiophene rings. The bromine atoms can participate in halogen bonding, while the thiophene rings can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2’-bithiophene: Lacks the hexyl chain, making it less hydrophobic.

    5,5’-Dibromo-2,2’-bithiophene: Contains two bromine atoms but no hexyl chain.

    5-Hexyl-2,2’-bithiophene: Contains a hexyl chain but no bromine atoms.

Uniqueness

5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene is unique due to the presence of both bromine atoms and a hexyl chain. This combination enhances its reactivity and allows for diverse chemical modifications. The hexyl chain also increases its hydrophobicity, making it suitable for applications in organic electronics and materials science.

Properties

CAS No.

219535-23-6

Molecular Formula

C14H16Br2S2

Molecular Weight

408.2 g/mol

IUPAC Name

2-bromo-5-[5-(6-bromohexyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C14H16Br2S2/c15-10-4-2-1-3-5-11-6-7-12(17-11)13-8-9-14(16)18-13/h6-9H,1-5,10H2

InChI Key

QMLNWXWPLGERBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Br)CCCCCCBr

Origin of Product

United States

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